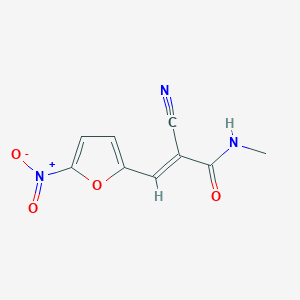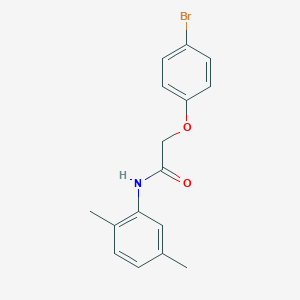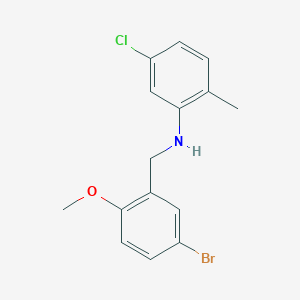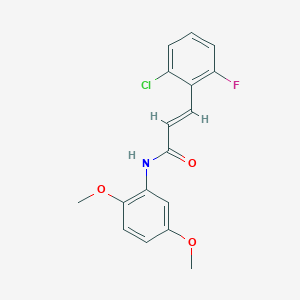![molecular formula C18H20N2O3 B5791973 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5791973.png)
4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide, also known as TAK-659, is a novel small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which block the activity of BTK, a key enzyme involved in the development and progression of cancer cells.
Wirkmechanismus
4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide works by blocking the activity of BTK, a key enzyme involved in the development and progression of cancer cells. BTK is a critical component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of cancer cells. By inhibiting BTK, 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide disrupts this pathway and induces apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide has been shown to have a number of biochemical and physiological effects on cancer cells. In preclinical studies, 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide has been shown to inhibit the proliferation and survival of cancer cells by inducing cell cycle arrest and apoptosis. 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide has also been shown to inhibit the activation of key signaling pathways involved in cancer cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of BTK, which makes it an ideal tool for studying the role of BTK in cancer cells. 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide is also well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses. However, one limitation of 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide is that it has a relatively short half-life, which may limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the development and use of 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide. One area of research is the identification of biomarkers that can predict response to 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide in different types of cancer. Another area of interest is the combination of 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide with other targeted therapies or immunotherapies to enhance its anti-tumor activity. Finally, the development of more potent and selective BTK inhibitors, based on the structure of 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide, is an area of active research.
Synthesemethoden
The synthesis of 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide involves a multi-step process that starts with the reaction of 2,3,5-trimethylphenol with acetic anhydride to form 2,3,5-trimethylphenyl acetate. This intermediate is then reacted with 4-aminobenzamide in the presence of a base catalyst to form the final product, 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide.
Wissenschaftliche Forschungsanwendungen
4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. In preclinical studies, 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide has been shown to exhibit potent anti-tumor activity by inhibiting the growth and survival of cancer cells.
Eigenschaften
IUPAC Name |
4-[[2-(2,3,5-trimethylphenoxy)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-11-8-12(2)13(3)16(9-11)23-10-17(21)20-15-6-4-14(5-7-15)18(19)22/h4-9H,10H2,1-3H3,(H2,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMONKXIKCVFETG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5791928.png)



![N-(4-ethoxyphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5791959.png)




![{1-[2-(4-tert-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B5791992.png)
![5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5791993.png)
![4-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]phenyl benzoate](/img/structure/B5792001.png)